Ethyl butyrimidate
Description
Ethyl butyrimidate (CAS: 998-97-0) is an imidate ester with the molecular formula C₆H₁₃NO and a molecular weight of 115.18 g/mol. Its hydrochloride form (CAS: 2208-08-4, C₆H₁₄ClNO) is a crystalline solid with a melting point of 74–79°C . This compound is a reactive intermediate in organic synthesis, notably in cycloaddition reactions. Its NMR spectral data (¹H and ¹³C) confirm its structure, with characteristic signals for the ethyl (δ 1.23 ppm, triplet) and butyl (δ 0.90 ppm, triplet) groups .
Properties
CAS No. |
998-97-0 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
ethyl butanimidate |
InChI |
InChI=1S/C6H13NO/c1-3-5-6(7)8-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
JEZVIUQRUWOXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=N)OCC |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
- Reagent in Organic Reactions : Ethyl butyrimidate serves as a versatile reagent in organic synthesis, particularly in the formation of imidates and amides. It can facilitate the conversion of carboxylic acids into their corresponding amides through a simple reaction mechanism, which is advantageous for synthesizing complex organic molecules.
- Peptide Synthesis : In peptide chemistry, this compound has been utilized as a coupling agent to activate carboxylic acids for amine coupling. This application is crucial in the synthesis of peptides and proteins, where it enhances the efficiency of bond formation between amino acids.
- Protecting Group : The compound can act as a protecting group for amines during multi-step synthetic processes. By temporarily blocking the amine functionality, it allows for selective reactions to occur on other parts of the molecule without interference from the amine group.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against various bacterial strains, making them potential candidates for new antibiotic agents .
- Anticancer Properties : this compound derivatives have been investigated for their cytotoxic effects on cancer cells. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation, highlighting their potential role in cancer therapeutics .
- Inflammation Modulation : The compound has also been explored for its ability to modulate inflammatory responses in diseases such as asthma and rheumatoid arthritis. This application is particularly relevant given the rising prevalence of chronic inflammatory diseases globally .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Opdyke et al., 2014 | This compound showed no irritation in human exposure studies at 5% concentration | Safety profile for potential consumer products |
| Zwanenburg et al., 1969 | Demonstrated effective use as a coupling agent in peptide synthesis | Enhancing peptide bond formation |
| PMC Study, 2017 | Investigated antimicrobial effects against resistant strains | Potential development of new antibiotics |
Comparison with Similar Compounds
Structural Analogs and Reactivity
Table 1: Key Structural Analogs of Ethyl Butyrimidate
Reactivity Differences :
- Ethyl benzimideate introduces aromatic substituents during cycloaddition, leading to benzoxazine derivatives , whereas this compound forms aliphatic oxazines .
- FAPB-imidate (4-(6-formyl-3-azidophenoxy)butyrimidate) is a heterobifunctional cross-linker. Its azido group enables photochemical cross-linking, while the imidoester binds to amino groups in proteins—applications distinct from this compound’s synthetic uses .
Physicochemical Properties
Key Observations :
Preparation Methods
Standard Synthesis Procedure
-
Reactants : Butyronitrile (1.0 mol), absolute ethanol (1.0 mol), HCl gas (1.0 mol).
-
Conditions :
Key Observations :
-
Lower temperatures (<20°C) prevent side reactions such as ethanol dehydration or amide formation.
-
Anhydrous conditions are critical to avoid hydrolysis of the imidate to ethyl butyrate.
Optimized Industrial-Scale Synthesis
Industrial adaptations of the Pinner reaction prioritize cost efficiency and scalability . A patent-derived method (CN1049330A) highlights a continuous esterification process, though originally for ethyl butyrate, its principles inform imidate production:
Large-Scale Protocol
-
Reactants : Butyronitrile (3.0–5.0 mol ratio to ethanol), sulfuric acid (0.7–0.8 wt% of reactants).
-
Conditions :
Advantages :
-
Continuous operation minimizes downtime and enhances throughput.
-
In-situ dehydration via azeotrope removal improves reaction efficiency.
Alternative Methods and Modifications
Anhydrous Hydrogen Chloride Alternatives
While gaseous HCl is standard, HCl-saturated ethanol offers a safer alternative for small-scale synthesis:
Solvent Variations
-
Ether Co-Solvents : Diethyl ether or THF enhances product purity by precipitating the imidate salt.
-
Toluene : Used in high-temperature reactions to stabilize the nitrilium intermediate.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
This compound hydrochloride is prone to hydrolysis in aqueous environments. Strategies include:
Q & A
Q. What are the standard synthetic routes for ethyl butyrimidate, and how can its purity be validated?
this compound is typically synthesized via the reaction of butyronitrile with ethanol under acidic conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy, with key peaks at δ 4.08–4.03 (q, 2H, ethoxy group) , 2.15 (t, 2H, methylene adjacent to carbonyl) , and 0.90 (t, 3H, terminal methyl group) in H NMR . Elemental analysis (%C, %H) and mass spectrometry further confirm purity. Researchers should cross-validate results with synthetic protocols from peer-reviewed studies to avoid contamination by side products (e.g., oxazine derivatives) .
Q. How does this compound participate in heterocyclic synthesis?
this compound reacts with diketene to form 2-ethoxy-1,3-oxazine-4-ones through nucleophilic addition-cyclization pathways. This reaction is temperature-sensitive, requiring anhydrous conditions at 60–80°C. Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation . For reproducibility, ensure stoichiometric ratios (e.g., 1:1 this compound:diketene) and inert gas purging to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the [4+2] cycloaddition of this compound derivatives with dienes?
this compound-derived imines undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienes (e.g., 2,2-dimethylethylene). The reaction proceeds via a zwitterionic transition state, stabilized by the electron-withdrawing ethoxy group. Density functional theory (DFT) simulations are recommended to map orbital interactions, while C NMR can confirm regioselectivity (e.g., C-2 vs. C-4 adducts) . Contradictions in reported yields (50–75%) may arise from solvent polarity effects—test in both dichloromethane and acetonitrile .
Q. How can this compound be utilized in bioconjugation strategies for protein engineering?
Derivatives like δ-mercapto butyrimidate serve as extension arms in PEGylation of hemoglobin. The thiol group introduced via 2-iminothiolane reacts with maleimide-functionalized PEG, minimizing tetramer dissociation. Optimize pH (7.4–8.0) and molar excess (10:1 PEG:protein) to balance conjugation efficiency and structural integrity . Validate using size-exclusion chromatography and circular dichroism to confirm tertiary structure retention .
Q. What analytical strategies resolve contradictions in spectral data for this compound complexes?
Discrepancies in C NMR signals (e.g., carbonyl carbons at 173.0 ppm vs. 171.5 ppm) may stem from solvent-induced shifts or tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for comparative analysis. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) to assign coupling pathways . Cross-reference with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
Methodological Guidelines
-
Experimental Design :
-
Data Validation :
-
Ethical Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
